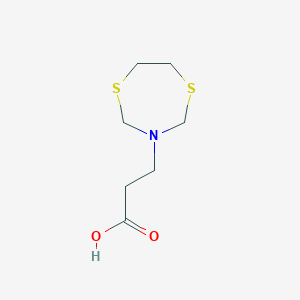

3-(1,5,3-Dithiazepan-3-yl)propanoic acid

Description

Historical Background and Discovery

The development of dithiazepane-containing compounds emerged from the broader exploration of sulfur-nitrogen heterocycles in organic chemistry. The foundational work on multicomponent reactions involving sulfur-containing building blocks provided the synthetic framework for accessing these complex structures. The synthesis of dithiazepane derivatives was significantly advanced through the development of environmentally benign methodologies that employed water as the reaction medium. These green synthesis approaches represented a departure from traditional organic synthesis protocols that often required harsh conditions and toxic solvents.

The specific preparation of (1,5,3-dithiazepan-3-yl)alkanoic acids was achieved through multicomponent cyclocondensation reactions involving amino acids, formaldehyde, and 1,2-ethanedithiol in aqueous media. This methodology demonstrated remarkable efficiency, producing target compounds in high yields within relatively short reaction times of one to five hours. The operational simplicity of these procedures, combined with the absence of catalytic requirements and hazardous material production, established these compounds as attractive targets for further investigation.

The broader context of heterocyclic compound research provided the intellectual foundation for exploring dithiazepane derivatives. Heterocyclic compounds constitute more than half of all known chemical entities, with nitrogen heterocycles representing fifty-nine percent of United States Food and Drug Administration-approved pharmaceuticals. This statistical prominence underscored the potential significance of novel heterocyclic frameworks such as the dithiazepane system.

Relevance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple domains of chemical science. The compound serves as a valuable building block in medicinal chemistry applications, where heterocyclic carboxylic acids function as essential pharmacophores. The unique structural features of the dithiazepane ring system provide opportunities for modulating physicochemical properties and biological activity profiles of derived compounds.

Multicomponent synthesis methodologies have positioned dithiazepane derivatives as important synthetic intermediates. The development of efficient reaction protocols for accessing these compounds has contributed to the advancement of green chemistry principles in heterocyclic synthesis. The ability to conduct these transformations in aqueous media under mild conditions aligns with contemporary sustainability objectives in chemical research.

The incorporation of heterocyclic elements into peptoid-like structures has demonstrated the utility of heterocyclic carboxylic acids in materials science applications. These compounds serve as backbone building blocks that introduce conformational constraints and enhanced functionality relative to conventional peptoid architectures. The development of optimized synthetic conditions for incorporating these units into larger molecular frameworks has expanded their utility in combinatorial chemistry approaches.

Research into the antifungal properties of related dithiazepane compounds has revealed their potential as agricultural agents. Studies have demonstrated activity against various microscopic fungi, including Bipolaris sorokiniana, Fusarium oxysporum, Aspergillus niger, Botrytis cinerea, and Rhizoctonia solani. These findings have established dithiazepane derivatives as promising candidates for crop protection applications.

Overview of Structural Features and Classification

This compound exemplifies the structural characteristics of heterocyclic carboxylic acids containing sulfur and nitrogen heteroatoms. The compound features a seven-membered dithiazepane ring system with sulfur atoms positioned at the 1 and 5 positions and a nitrogen atom at the 3 position. This heterocyclic framework is connected to a propanoic acid moiety through the nitrogen center, creating a substituted carboxylic acid derivative.

The molecular formula of related dithiazepane propanoic acid derivatives is represented as C₇H₁₃NO₂S₂, with a molecular weight of approximately 207.31 atomic mass units. The structural architecture incorporates both aliphatic and heterocyclic elements, resulting in a compound that bridges multiple chemical classifications. The presence of the carboxylic acid functional group imparts acidic properties and enables various derivatization reactions.

Classification of this compound within the broader framework of heterocyclic chemistry places it among the saturated heterocycles, specifically those containing multiple heteroatoms. The dithiazepane ring system represents a less common seven-membered heterocycle compared to the more extensively studied five- and six-membered ring systems. The incorporation of both sulfur and nitrogen heteroatoms creates unique electronic properties that distinguish these compounds from their purely carbon-based analogs.

The structural flexibility inherent in seven-membered ring systems provides conformational diversity that can be exploited in molecular design applications. The presence of multiple heteroatoms introduces additional sites for potential interactions with biological targets or participation in chemical transformations. The carboxylic acid substituent offers opportunities for further functionalization through standard carboxylic acid chemistry.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a detailed examination of this compound within the context of contemporary heterocyclic chemistry research. The investigation encompasses synthetic methodologies, structural characteristics, chemical reactivity patterns, and potential applications across multiple scientific disciplines. The review synthesizes current knowledge regarding this compound while identifying areas for future research development.

The primary objective involves consolidating available information regarding the synthesis and characterization of dithiazepane-containing carboxylic acids. This includes examination of multicomponent synthetic approaches, optimization of reaction conditions, and evaluation of substrate scope limitations. The analysis emphasizes green chemistry principles and sustainable synthetic methodologies that have been developed for accessing these compounds.

A secondary focus addresses the structural and electronic properties that govern the behavior of this compound in various chemical environments. This encompasses conformational analysis, reactivity patterns, and structure-activity relationships that influence its utility in different applications. The investigation considers both experimental observations and theoretical predictions regarding molecular behavior.

The review also evaluates current and potential applications of this compound in medicinal chemistry, materials science, and agricultural chemistry. This assessment considers the unique properties imparted by the dithiazepane ring system and their translation into practical applications. The analysis identifies promising research directions and potential limitations that may influence future development efforts.

Properties

IUPAC Name |

3-(1,5,3-dithiazepan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHVJOSGGQASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN(CS1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5,3-dithiazepan-3-yl)propanoic acid can be achieved through a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol. This green synthesis method is carried out in water at room temperature, offering several advantages such as operational simplicity, no need for a catalyst, and no production of hazardous materials . The reaction typically involves the following steps:

- Dissolve amino acids in water by heating at 40°C.

- Add the solution dropwise to a mixture of formaldehyde and 1,2-ethanedithiol.

- Stir the reaction mixture at room temperature for 1 to 5 hours.

- Isolate the resulting product by fractional recrystallization from water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the green synthesis approach described above can be scaled up for industrial applications. The use of water as a solvent and the absence of hazardous by-products make this method environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,5,3-Dithiazepan-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiazepane ring can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development :

- Dithiazepan derivatives have been explored for their potential as therapeutic agents. For instance, compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.

- A study demonstrated that modifications to the dithiazepan structure can enhance bioactivity and selectivity towards specific biological targets .

-

Bioconjugation :

- The ability of 3-(1,5,3-dithiazepan-3-yl)propanoic acid to act as a linker in bioconjugation strategies makes it valuable for developing targeted drug delivery systems. Its functional groups allow for conjugation with biomolecules such as peptides and antibodies.

Applications in Materials Science

-

Polymer Synthesis :

- The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its unique structure contributes to the formation of materials with enhanced mechanical strength and thermal stability.

- Nanomaterials :

Applications in Biochemistry

-

Enzyme Inhibition :

- Studies have shown that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways. This property is crucial for designing inhibitors that target metabolic diseases.

-

Antioxidant Activity :

- The antioxidant potential of dithiazepan derivatives has been investigated, revealing their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Data Table: Summary of Applications

Case Studies

-

Case Study on Drug Development :

A recent study focused on synthesizing a series of dithiazepan derivatives to evaluate their anticancer properties. The results indicated that certain modifications led to compounds with IC50 values significantly lower than existing chemotherapeutics, suggesting promising leads for further development. -

Case Study on Bioconjugation :

In another investigation, researchers successfully conjugated this compound with a monoclonal antibody. The resulting bioconjugate demonstrated enhanced specificity and reduced off-target effects in vitro, showcasing its potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1,5,3-dithiazepan-3-yl)propanoic acid involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form coordination complexes with metal ions, which can enhance the compound’s biological activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its antifungal and antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

3-(1,5-Dimethyl-1H-pyrazol-3-yl)propanoic Acid

- Structure : Features a pyrazole ring (five-membered, two adjacent nitrogen atoms) instead of dithiazepane.

- Key Data : Molecular formula C₈H₁₂N₂O₂, CAS 1267133-90-3, molecular weight 168.19 g/mol .

- Comparison: The pyrazole ring is smaller and more rigid, likely leading to higher metabolic stability but reduced conformational flexibility compared to the dithiazepane ring.

3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides

- Structure: Combines a thiazole ring (five-membered, one sulfur, one nitrogen) with a coumarin moiety and propanoic acid.

- Key Data : Synthesized via Hantzsch reaction; characterized by distinct ¹H-NMR signals (e.g., NH protons at δ 7.53–8.47 ppm) and IR carbonyl stretches (1684–1726 cm⁻¹) .

- Comparison :

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Structure : Contains a pyran ring (six-membered, one oxygen atom) with a ketone group.

- Key Data : Displays antimicrobial activity against A. niger (moderate) and C. albicans (weak) .

- Comparison :

- The oxygen-rich pyran ring increases polarity, improving water solubility but reducing lipid membrane permeability relative to sulfur-containing analogs.

Functional Group Variations

3-(N-Sulfamoylphenylamino)propanoic Acid

- Structure: Includes a sulfonamide group (-SO₂NH₂) linked to the propanoic acid.

- Key Data : Synthesized for studying halogenation reactions and hydrazone derivatives .

- Comparison :

- The sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~10–12), making it suitable for enzyme inhibition (e.g., carbonic anhydrase).

- The dithiazepane derivative’s sulfur atoms may offer distinct redox or chelation properties absent here.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Aromatic acrylic acid with catechol groups.

- Key Data : Used as a reference standard and antioxidant; molecular formula C₉H₈O₄ .

Physicochemical and Spectral Properties

Biological Activity

3-(1,5,3-Dithiazepan-3-yl)propanoic acid is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiazepane ring structure which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 188.31 g/mol. The presence of sulfur atoms in the thiazepane ring suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazepane compounds exhibit varying degrees of antimicrobial activity. A study focused on related propanoic acid derivatives demonstrated moderate broad-spectrum activity against several bacterial strains using the agar diffusion method. The results suggested that modifications in the side chains could enhance antimicrobial properties .

Table 1: Antimicrobial Activity of Thiazepane Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Low |

| This compound | Pseudomonas aeruginosa | Moderate |

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for several lines:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT116 | >100 |

The results indicated that while the compound showed significant activity against K562 cells (a leukemia cell line), it had limited effects on solid tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into related compounds suggests that the presence of specific functional groups can enhance or diminish activity. For instance, variations in substituents on the thiazepane ring may affect binding affinity to biological targets such as enzymes or receptors involved in microbial resistance or cancer proliferation .

Case Studies

While comprehensive clinical data specifically on this compound is limited, related compounds have been evaluated in clinical settings. Case studies involving similar thiazepane derivatives have shown promising results in treating infections and certain cancers, indicating a potential pathway for further investigation into this compound's therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,5,3-Dithiazepan-3-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling a dithiazepane precursor with propanoic acid derivatives. Key steps include:

- Use of coupling reagents like 4-methylmorpholine and BOP reagent (benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) in anhydrous DMF to facilitate amide bond formation .

- Temperature control (e.g., 0–25°C) to minimize side reactions.

- Purification via reverse-phase HPLC or recrystallization to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone, with emphasis on sulfur-induced shifts (e.g., dithiazepane protons at δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For definitive confirmation of stereochemistry and ring conformation, if crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at 254 nm, tracking loss of parent compound and emergence of breakdown products (e.g., free thiols or oxidized derivatives) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., fixed substrate concentrations and incubation times) to minimize variability .

- Dose-Response Curves : Generate IC values under controlled conditions (pH 7.4, 37°C) and compare with literature using statistical tools like ANOVA .

- Structural Validation : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability as a confounding factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.